molecular formula C18H16N4OS B2361581 N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 1170512-82-9

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B2361581
CAS No.: 1170512-82-9
M. Wt: 336.41
InChI Key: OXUXKIXJBNXNBT-UHFFFAOYSA-N
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Description

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound that features both a benzothiazole and an imidazopyridine moiety. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They interact with various enzymes and proteins, potentially influencing biochemical reactions .

Cellular Effects

The cellular effects of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide are not well-documented. Benzothiazole derivatives have shown inhibitory effects against M. tuberculosis, suggesting potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of this compound is not known. Benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis, suggesting potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide typically involves multi-step reactions. One common synthetic route includes the formation of the benzothiazole ring through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde. The imidazopyridine moiety can be synthesized via a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone. The final step involves coupling these two moieties through an amide bond formation using reagents like TBTU/HOBt/DIPEA or phosphonic acid anhydride (T3P/Py) .

Chemical Reactions Analysis

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide has been explored for various scientific research applications:

Comparison with Similar Compounds

Similar compounds to N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide include:

This compound stands out due to its unique combination of benzothiazole and imidazopyridine moieties, which confer a broad spectrum of biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c1-10-7-8-11(2)16-14(10)20-18(24-16)21-17(23)15-12(3)19-13-6-4-5-9-22(13)15/h4-9H,1-3H3,(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUXKIXJBNXNBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=C(N=C4N3C=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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